molecular formula C13H11BF2O3 B1451926 (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid CAS No. 1256358-50-5

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1451926
CAS No.: 1256358-50-5
M. Wt: 264.03 g/mol
InChI Key: HCKLCQNNWBHEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,3-difluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 2,3-difluorobenzyl halide under basic conditions. A common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

Chemistry

In chemistry, (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is used as a building block in the synthesis of more complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and as precursors for drug development. Boronic acids are known to interact with biological molecules, making them useful in medicinal chemistry .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability under various conditions make it suitable for applications in material science .

Mechanism of Action

The mechanism by which (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with other molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of the 2,3-difluorobenzyl group, which can influence its reactivity and the types of interactions it can participate in. This makes it particularly useful in specific synthetic applications where the electronic effects of the difluorobenzyl group are advantageous .

Properties

IUPAC Name

[3-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-12-6-1-3-9(13(12)16)8-19-11-5-2-4-10(7-11)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKLCQNNWBHEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=C(C(=CC=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656273
Record name {3-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-50-5
Record name {3-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.